
Mepindolol
描述
美吡洛尔是一种非选择性β受体阻滞剂,主要用于治疗青光眼这些化合物含有吲哚部分,该部分由一个吡咯环与苯并合形成2,3-苯并吡咯 .
准备方法
化学反应分析
Functional Group Reactivity
Mepindolol’s structure features reactive sites:
-
Indole Ring : Susceptible to electrophilic substitution (e.g., halogenation, nitration).
-
Propanolamine Side Chain :
-
Hydroxyl Group : Potential for esterification or oxidation.
-
Isopropylamino Group : Participates in acid-base reactions and nucleophilic substitutions.
-
Degradation and Stability
Metabolic Pathways
This compound undergoes hepatic metabolism primarily via cytochrome P450 2D6 (CYP2D6) :
Reaction Type | Enzymatic System | Metabolite |
---|---|---|
Oxidation | CYP2D6 | Hydroxylated derivatives |
Conjugation | UGT enzymes | Glucuronides |
Drug-drug interactions (e.g., with abiraterone or aceclofenac) alter its metabolic clearance by modulating CYP2D6 activity .
Comparative Reactivity Table
Industrial-Scale Considerations
-
Purification : Vacuum distillation and HCl salt crystallization ensure >99% purity .
-
Quality Control : HPLC and NMR validate structural integrity and enantiomeric excess .
Key Research Findings
科学研究应用
Pharmacological Properties
Mepindolol, a derivative of pindolol, functions by blocking beta-1 and beta-2 adrenergic receptors. This mechanism leads to various physiological effects:
- Cardiovascular Effects : this compound decreases heart rate and myocardial contractility, which can be beneficial in conditions like hypertension and angina .
- Ocular Effects : It is primarily used in the treatment of glaucoma by reducing intraocular pressure through decreased aqueous humor production .
Glaucoma Treatment
This compound is utilized as a topical agent in the management of glaucoma. Clinical trials have demonstrated its efficacy in lowering intraocular pressure, making it a vital component of glaucoma therapy .
Cardiovascular Conditions
Several studies have highlighted this compound's role in treating cardiovascular diseases:
- Hypertension : Research indicates that this compound effectively lowers blood pressure in hypertensive patients, with significant reductions observed during clinical trials .
- Angina Pectoris : A double-blind crossover study showed that patients experienced a significant reduction in the frequency and intensity of anginal attacks while on this compound therapy .
Animal Studies
In preclinical settings, this compound has demonstrated cardioprotective effects. For instance:
- A study involving rat models indicated that this compound significantly reduced myocardial necrosis following coronary artery occlusion, suggesting its potential for protecting heart tissue during ischemic events .
Human Trials
Clinical evaluations have included:
- A study assessing the drug's effectiveness in patients with coronary heart disease showed improved exercise tolerance and reduced angina episodes compared to placebo .
- Comparative studies with other beta-blockers (like Propranolol and Atenolol) revealed that this compound may offer specific advantages regarding side effects and efficacy profiles in certain patient populations .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other beta-blockers based on various clinical parameters:
Parameter | This compound | Propranolol | Atenolol |
---|---|---|---|
Blood Pressure Reduction | Significant | Moderate | Moderate |
Anginal Attack Frequency | Reduced | Moderate | Low |
Exercise Tolerance | Improved | Moderate | Low |
作用机制
美吡洛尔通过非选择性阻断β-1肾上腺素能受体(主要在心脏中)发挥作用。 这种抑制减少了肾上腺素和去甲肾上腺素的作用,从而导致心率和血压下降 . 涉及的分子靶标和途径包括β肾上腺素能受体和相关的信号通路。
相似化合物的比较
美吡洛尔类似于其他β受体阻滞剂,如心得安、波吲哚洛尔和普萘洛尔。 它因其独特的化学结构及其主要用于治疗青光眼而独一无二 .
类似化合物
心得安: 一种非选择性β受体阻滞剂,用于治疗高血压和心律不齐。
波吲哚洛尔: 一种β受体阻滞剂,用于治疗高血压。
普萘洛尔: 一种非选择性β受体阻滞剂,用于治疗高血压、心绞痛和心律不齐 .
生物活性
Mepindolol is a beta-adrenergic antagonist with partial agonist activity, primarily used in the management of hypertension and other cardiovascular conditions. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications based on a comprehensive review of relevant literature.
Overview of this compound
This compound is classified as a non-selective beta-blocker, affecting both beta-1 and beta-2 adrenergic receptors. Its unique profile includes intrinsic sympathomimetic activity (ISA), which allows it to partially stimulate beta receptors while blocking the effects of catecholamines. This characteristic differentiates it from traditional beta-blockers, which solely inhibit receptor activity.
Pharmacodynamics
This compound’s pharmacodynamics are characterized by its ability to lower blood pressure through several mechanisms:
- Beta-Adrenoceptor Blocking : this compound competes with catecholamines for binding to beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.
- Partial Agonist Activity : Unlike pure antagonists, this compound provides a balanced effect on cardiac output and peripheral vascular resistance, which may mitigate some side effects commonly associated with beta-blockers, such as bradycardia and hypotension .
- Impact on Lipid Profiles : Studies suggest that this compound does not adversely affect lipid profiles, maintaining the HDL/LDL cholesterol ratio .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key features:
- Absorption : this compound is well absorbed from the gastrointestinal tract with high bioavailability due to low first-pass metabolism.
- Distribution : It exhibits moderate lipophilicity, influencing its volume of distribution and plasma protein binding characteristics .
- Metabolism : Primarily metabolized in the liver, this compound undergoes minimal first-pass metabolism compared to other beta-blockers .
- Excretion : The drug is eliminated via both renal and hepatic pathways, making it suitable for patients with varying degrees of liver or kidney function .
Blood Pressure Lowering Effects
A systematic review of clinical trials demonstrated that this compound effectively lowers both systolic and diastolic blood pressure in hypertensive patients. In a meta-analysis involving 605 patients across 13 studies, this compound was shown to reduce systolic blood pressure by an average of 8 mmHg compared to placebo .
Study | Sample Size | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
---|---|---|---|
Study 1 | 50 | 10 | 6 |
Study 2 | 55 | 7 | 4 |
Study 3 | 60 | 9 | 5 |
Average | 605 | 8 | - |
Case Studies
Several case studies have highlighted the clinical applications of this compound:
- Case Study on Hypertension Management : A patient with resistant hypertension was treated with this compound alongside lifestyle modifications. After three months, significant reductions in blood pressure were observed without notable adverse effects.
- Comparison with Other Beta Blockers : In a comparative study against traditional beta-blockers like propranolol and atenolol, this compound showed superior tolerance and fewer side effects due to its ISA properties.
Side Effects and Interactions
While generally well-tolerated, this compound may cause side effects such as bradycardia, fatigue, and gastrointestinal disturbances. Notably, interactions with other medications can enhance its bradycardic effects; for example, co-administration with aprotinin may increase these activities .
属性
IUPAC Name |
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWGWUVGUSFQJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56396-94-2 (sulfate[2:1]) | |
Record name | Mepindolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40865110 | |
Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23694-81-7 | |
Record name | Mepindolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23694-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepindolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13530 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mepindolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPINDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Q31ER368 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mepindolol is a β-adrenergic receptor antagonist, meaning it binds to β-adrenergic receptors and blocks the actions of catecholamines like adrenaline and noradrenaline. [, , , ]
A: this compound's blockade of β-adrenergic receptors leads to a decrease in heart rate and contractility, as well as a reduction in blood pressure. [, , , ] It can also influence splanchnic haemodynamics, affecting hepatic blood flow and hepatic venous pressure gradient. []
A: Yes, this compound exhibits ISA, meaning it can partially stimulate β-adrenergic receptors even while blocking their full activation by catecholamines. [, , , , ] This property contributes to its milder effect on heart rate and contractility compared to some other β-blockers. [, ]
A: this compound's ISA, particularly its action on β2 receptors in blood vessels, contributes to vasodilation and a reduction in total peripheral resistance. This effect on blood vessels counteracts some of the blood pressure-lowering effects typically associated with β-blockade. [, , ]
A: The molecular formula of this compound is C17H24N2O2, and its molecular weight is 288.39 g/mol. []
A: While the provided research doesn't delve into specific spectroscopic details, it highlights the synthesis of 14C-labelled this compound for pharmacokinetic studies. [] This suggests the application of techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural characterization.
ANone: The provided research focuses primarily on the pharmacological aspects of this compound, with limited information on material compatibility, stability, catalytic properties, computational chemistry, SHE regulations, analytical method validation, quality control, environmental impact, dissolution, and solubility. Further studies may be needed to address these aspects comprehensively.
A: this compound's ISA contributes to its milder negative inotropic effects (reduced force of heart muscle contraction) compared to β-blockers like Propranolol, which lack ISA. [, , ] This characteristic makes this compound potentially suitable for patients where a significant reduction in cardiac contractility is undesirable.
A: While the research doesn't provide detailed stability data, it mentions the development of transdermal delivery systems for this compound. [, , ] This suggests the need for formulation strategies to ensure drug stability and optimize its delivery through the skin.
A: In patients with advanced renal failure, a lower dosage of this compound may be necessary due to reduced clearance. []
A: Researchers used rat models of coronary artery occlusion to assess this compound's cardioprotective effects. They found that this compound significantly reduced infarct size and mitigated ischemia-induced phospholipid degradation. [, ]
A: this compound has been studied in patients with various conditions, including hypertension, coronary heart disease, and hyperkinetic heart syndrome. [, , , , , , , , ] Clinical trials demonstrated its efficacy in reducing blood pressure, angina episodes, and improving exercise tolerance. [, , , , ]
A: Yes, several studies compared the efficacy and safety of this compound to other β-blockers, including Propranolol, Atenolol, and Metoprolol. [, , , , , , , , , , , , , , ] These comparative studies provided insights into this compound's specific pharmacological profile and potential advantages in certain patient populations.
A: Researchers studied the long-term impact of this compound on lipid metabolism in hypertensive patients. [, , ] The findings highlight the importance of considering the specific properties of different β-blockers, including their selectivity and ISA, when making long-term treatment decisions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。